N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

Description

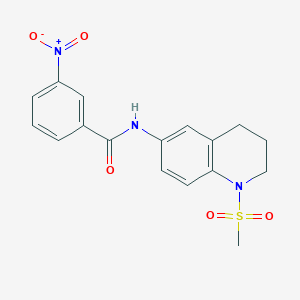

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 3-nitrobenzamide moiety at the 6-position.

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-26(24,25)19-9-3-5-12-10-14(7-8-16(12)19)18-17(21)13-4-2-6-15(11-13)20(22)23/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUJNGDWFSQVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the nitrobenzamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The nitrobenzamide moiety may play a crucial role in this interaction, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares a tetrahydroquinoline-benzamide framework with several analogues, differing primarily in substituents and their positions:

Key Observations :

- Solubility : The nitro group likely improves aqueous solubility relative to trifluoromethyl () or methoxy groups () due to higher polarity.

- Biological Interactions : The absence of a pyrrolidine or thiazole moiety (as in and ) may limit the target compound’s ability to engage in π-π stacking or cation-π interactions.

Functional Analogues in Pesticide Chemistry ()

Benzamide derivatives like flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) share the benzamide core but lack the tetrahydroquinoline scaffold. These compounds are used as fungicides, suggesting that the target compound’s nitro group could confer distinct bioactivity compared to the isopropoxy and trifluoromethyl substituents in flutolanil .

Hydrogen Bonding and Crystal Packing ()

This contrasts with analogues featuring weaker acceptors (e.g., methoxy in ) or donors (e.g., pyrrolidine in ). Such differences could influence melting points, solubility, and solid-state stability .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is an organic compound that has garnered attention due to its potential biological activities. It features a unique structural composition that includes a tetrahydroquinoline core and a nitrobenzamide moiety, making it an interesting candidate for pharmaceutical research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 356.43 g/mol

Antimicrobial Properties

Nitro compounds like this compound exhibit significant antimicrobial activity. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA and induce cell death. This property is similar to established antimicrobial agents such as metronidazole and chloramphenicol .

Anticancer Activity

Research indicates that compounds with a tetrahydroquinoline structure may possess anticancer properties. The presence of the nitro group can enhance this effect by targeting specific pathways involved in tumorigenesis. For instance, studies have shown that derivatives of nitrobenzamides can inhibit key enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes related to disease pathways.

- Receptor Modulation : Interaction with cellular receptors could modulate their activity, influencing various signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to inflammation and cell proliferation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |

| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |

This table illustrates how this compound stands out due to its specific combination of functional groups and potential dual activity against both bacterial infections and cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of nitrobenzamides exhibit potent activity against a range of pathogens. The reduction of the nitro group was crucial for their antimicrobial efficacy.

- Anticancer Research : Investigations into the anticancer properties revealed that compounds with similar structures could inhibit tumor growth in xenograft models. This suggests that further exploration into the therapeutic potential of this compound is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.